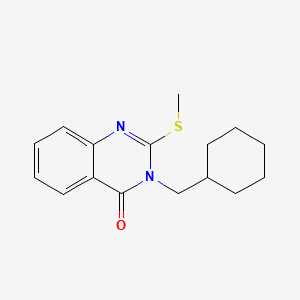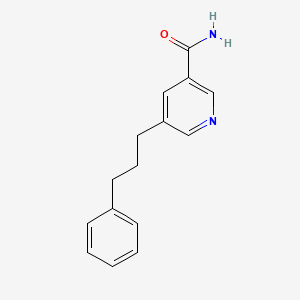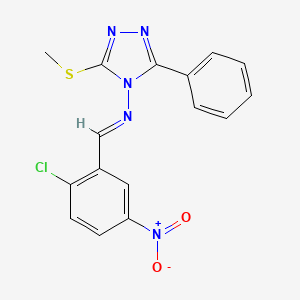
3-(CYCLOHEXYLMETHYL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with cyclohexylmethyl and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted anthranilic acid, the compound can be synthesized through a series of steps involving cyclization, alkylation, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various alkylating agents can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives.
Scientific Research Applications
3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylmethyl)-2-(methylsulfanyl)-quinazolin-4-one: Similar structure but lacks the dihydro component.
2-(Methylsulfanyl)-3,4-dihydroquinazolin-4-one: Similar but without the cyclohexylmethyl group.
3-(Cyclohexylmethyl)-quinazolin-4-one: Lacks the methylsulfanyl group.
Uniqueness
3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(cyclohexylmethyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVBLMRHQXMRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)


![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)
![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)
![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-iodobenzamide](/img/structure/B5600665.png)
![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)
![1-[(2,6-Dichlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5600684.png)
